Boc-D-3,3-Diphenylalanine

Peptide Synthesis Asymmetric Synthesis Chiral Pool Synthesis

This D-configuration Boc-protected diphenylalanine is non-interchangeable with L-enantiomer for GPCR-targeting peptides. The geminal diphenyl substitution restricts conformational flexibility, enabling prolonged V2 receptor activity and dual ETA/ETB antagonism. Specified for Boc-benzyl SPPS workflows; Boc group also modulates nanostructure morphology. Select ≥98% HPLC grade for sterically hindered sequences.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 143060-31-5
Cat. No. B115187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-3,3-Diphenylalanine
CAS143060-31-5
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1
InChIKeyTYJDOLCFYZSNQC-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-3,3-Diphenylalanine (CAS 143060-31-5): Procurement-Grade Specifications and Structural Identity for Unnatural Amino Acid Selection


Boc-D-3,3-Diphenylalanine (CAS 143060-31-5), also designated as (R)-N-Boc-2-amino-3,3-diphenylpropionic acid or Boc-D-Ala(3,3-diphenyl)-OH, is an orthogonally protected D-configuration unnatural aromatic amino acid of the molecular formula C20H23NO4 and molecular weight 341.40 g/mol . This compound is a phenylalanine derivative characterized by a geminal diphenyl substitution at the beta-carbon and a base-labile tert-butoxycarbonyl (Boc) protecting group on the alpha-amine [1]. It is routinely supplied as a white to off-white crystalline powder with commercial purity specifications of ≥97% to ≥99% by HPLC .

Why Generic Substitution of Boc-D-3,3-Diphenylalanine Is Not Scientifically Viable: Procurement Risk Assessment


Substitution of Boc-D-3,3-diphenylalanine with its L-enantiomer (CAS 138662-63-2), the racemic DL-mixture (CAS 119363-63-2), or simple phenylalanine analogs introduces distinct stereochemical and steric variables that cannot be normalized in downstream applications. The geminal diphenyl substitution at the Cβ position imposes substantial steric hindrance that restricts conformational flexibility in peptide backbones, a feature that differs fundamentally from unsubstituted or mono-substituted phenylalanine derivatives [1][2]. Critically, the D-configuration at the α-carbon is non-interchangeable with the L-configuration for receptor recognition in pharmacologically active peptides [3]. Furthermore, the Boc protecting group is not functionally equivalent to Fmoc or Cbz protection in solid-phase peptide synthesis workflows employing acid-labile resin cleavage strategies [4]. The evidence that follows quantifies these differentiation points to inform precise procurement decisions.

Boc-D-3,3-Diphenylalanine: Head-to-Head Quantitative Evidence for Comparator-Based Procurement Decisions


Synthetic Efficiency: 57% Overall Yield Achieved via Chiral Aziridine Route vs. Racemic Resolution Approaches

A stereocontrolled synthetic route to N-Boc-D-diphenylalanine from a commercially available aziridine-2(S)-carboxylate delivers the target compound in 57% overall yield through alkylation, regiospecific ring opening, and benzylic deoxygenation/oxidation [1]. This approach avoids the inefficiencies inherent in racemic synthesis followed by enantiomer resolution, where the maximum theoretical yield for a single enantiomer is 50% before factoring resolution losses [2].

Peptide Synthesis Asymmetric Synthesis Chiral Pool Synthesis

Pharmacological Differentiation: D-Dip vs. L-Dip in Arginine Vasopressin V2 Receptor Agonist Activity

In arginine vasopressin (AVP) analogues modified at position 2, substitution with 3,3-diphenyl-D-alanine (d-Dip) versus 3,3-diphenyl-L-alanine (Dip) produces distinct pharmacological profiles. Four d-Dip-containing peptides ([Mpa1,d-Dip2]AVP, [Mpa1,d-Dip2,Val4]AVP, [Mpa1,d-Dip2,d-Arg8]VP, and [Mpa1,d-Dip2,Val4,d-Arg8]VP) demonstrated exceptionally potent antidiuretic activity with significantly prolonged duration of action, whereas both enantiomers preserved or increased antidiuretic activity relative to native AVP while canceling pressor effects [1].

GPCR Pharmacology Peptide Therapeutics Receptor Selectivity

Endothelin Receptor Antagonist Potency: Low Nanomolar Affinity of D-Dip-Containing Hexapeptide

The hexapeptide Ac-DDip16-Leu-Asp-Ile-Ile-Trp21 (PD 142893), incorporating D-3,3-diphenylalanine (Dip) at position 16, demonstrates low nanomolar affinity for both endothelin A (ETA) and endothelin B (ETB) receptor subtypes, functioning as a dual antagonist of ET activity both in vitro and in vivo [1]. This potency represents a significant enhancement relative to the native endothelin C-terminal hexapeptide sequence (His16-Leu-Asp-Ile-Ile-Trp21), which lacks the sterically constrained diphenylalanine substitution .

Endothelin Antagonists Cardiovascular Pharmacology Peptide Drug Discovery

Commercial Purity Tier Differentiation: ≥99% HPLC Grade vs. 97-98% Grade Specifications

Boc-D-3,3-diphenylalanine is commercially available across multiple purity tiers that inform procurement decisions based on application requirements. The ≥99% HPLC grade (CAS 117027-46-0 or 143060-31-5, depending on supplier cataloging) is specified with optical rotation [α]D = -35 ± 2º (c=1 in MeOH) or -29.5º to -30º (c=1 in ethanol) and melting point 154-159 °C [1]. The 97-98% HPLC grade offers a lower-cost alternative for applications where trace impurities (<2-3%) are tolerable [2].

Analytical Chemistry Quality Control Peptide Synthesis

Self-Assembly Modulation: Boc Protection Disrupts Diphenylalanine Fiber Rigidity and Morphology

Atomic force microscopy (AFM) analysis of co-assembled fibers formed by diphenylalanine (FF) and its Boc-modified derivative reveals that the Boc-modified fibers exhibit reduced rigidity and a curvier morphology compared to unmodified FF fibers [1]. Fourier transform infrared (FTIR) and fluorescence spectroscopy data support the hypothesis that Boc-modification disrupts hydrogen bond packing at adjacent N-termini, enabling tunable morphological and mechanical properties in peptide-based biomaterials [1].

Biomaterials Peptide Nanostructures Self-Assembly

Sourcing Flexibility: Multiple CAS Registry Numbers for Identical Chemical Entity

Boc-D-3,3-diphenylalanine is cataloged under multiple CAS registry numbers across commercial suppliers: 143060-31-5 (most common primary identifier), 117027-46-0 (alternate CAS used by Chem-Impex and Aladdin), and 119363-63-2 (racemic Boc-DL-3,3-diphenylalanine) . This multiplicity arises from historical registration practices rather than chemical distinctness—all entries refer to the same D-enantiomer Boc-protected compound. Procurement professionals must verify optical rotation and enantiomeric purity specifications rather than relying solely on CAS number matching to avoid inadvertently sourcing the racemic mixture.

Supply Chain Procurement Vendor Comparison

Boc-D-3,3-Diphenylalanine: Evidence-Backed Application Scenarios for Research and Industrial Use


GPCR-Targeted Peptide Therapeutic Development Requiring Prolonged Receptor Agonism

Based on direct head-to-head pharmacological comparison of D-Dip versus L-Dip in arginine vasopressin analogues, Boc-D-3,3-diphenylalanine is the requisite building block for synthesizing V2 receptor agonists with prolonged antidiuretic activity [1]. Researchers developing peptide therapeutics targeting GPCRs where extended duration of action is a design objective should procure the D-enantiomer rather than the L-enantiomer or racemic mixture. The D-configuration at the α-carbon is essential for achieving the exceptional potency and prolonged pharmacological profile documented in vivo.

Endothelin Receptor Antagonist Lead Optimization and SAR Studies

The incorporation of D-3,3-diphenylalanine at position 16 of endothelin-derived hexapeptides confers low nanomolar dual ETA/ETB receptor antagonist activity [2]. Boc-D-3,3-diphenylalanine enables solid-phase synthesis of PD 142893 analogues and derivatives for structure-activity relationship (SAR) investigations. Procurement of this compound is indicated for medicinal chemistry programs targeting endothelin-related cardiovascular pathologies where the validated Dip pharmacophore is being optimized for receptor subtype selectivity.

High-Purity Solid-Phase Peptide Synthesis (SPPS) Using Boc-Benzyl Protection Strategy

Boc-D-3,3-diphenylalanine is specifically suited for Boc-benzyl SPPS workflows where acid-labile side-chain protecting groups and HF cleavage are employed [3]. The ≥99% HPLC purity grade (CAS 117027-46-0 or 143060-31-5) is recommended for sequences exceeding 15-20 residues where cumulative coupling inefficiencies from sterically hindered residues can compromise crude peptide purity . The Boc protecting group is orthogonal to Fmoc-based strategies, making this compound the correct selection for Boc-chemistry protocols rather than Fmoc-D-3,3-diphenylalanine.

Peptide-Based Biomaterials with Tunable Mechanical Properties via Self-Assembly Modulation

For materials science applications exploiting peptide self-assembly, Boc-D-3,3-diphenylalanine provides a chemically distinct building block whose Boc group actively disrupts hydrogen bond packing and reduces fiber rigidity compared to unprotected diphenylalanine [4]. This enables fabrication of co-assembled nanostructures with curvier morphology and controllable mechanical properties for tissue engineering scaffolds or drug delivery vehicles. The Boc functionality serves both as a protecting group during synthesis and as a structural modulator in the final assembled material.

Technical Documentation Hub

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